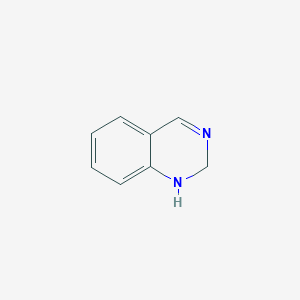

Dihydroquinazoline

描述

Structure

3D Structure

属性

CAS 编号 |

53378-34-0 |

|---|---|

分子式 |

C8H8N2 |

分子量 |

132.16 g/mol |

IUPAC 名称 |

1,2-dihydroquinazoline |

InChI |

InChI=1S/C8H8N2/c1-2-4-8-7(3-1)5-9-6-10-8/h1-5,10H,6H2 |

InChI 键 |

NTURVSFTOYPGON-UHFFFAOYSA-N |

SMILES |

C1NC2=CC=CC=C2C=N1 |

规范 SMILES |

C1NC2=CC=CC=C2C=N1 |

产品来源 |

United States |

Foundational & Exploratory

Dihydroquinazoline Derivatives: A Comprehensive Technical Guide to Synthesis and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroquinazoline derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities. Their structural framework serves as a privileged scaffold in the design and development of novel therapeutic agents. This technical guide provides an in-depth overview of the synthesis of this compound derivatives, their diverse biological activities, and the experimental protocols utilized for their evaluation. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

Synthesis of this compound Derivatives

The synthesis of the this compound core can be achieved through various methodologies, with one-pot multi-component reactions being a particularly efficient and widely adopted approach. These methods offer advantages such as operational simplicity, reduced reaction times, and high yields.

One-Pot Three-Component Synthesis

A common and efficient method for synthesizing 3,4-dihydroquinazolines involves a one-pot, three-component reaction of an isatoic anhydride (B1165640), an amine, and an aldehyde or ketone. This domino reaction proceeds through the initial formation of a Schiff base from the amine and aldehyde/ketone, followed by cyclization with isatoic anhydride.

Another notable one-pot synthesis involves the reaction of arenediazonium salts, nitriles, and bifunctional aniline (B41778) derivatives. This metal-free approach leads to the formation of three new C-N bonds in a single operation, yielding diversely substituted 3,4-dihydroquinazolines.[1]

Solid-Phase Synthesis

Solid-phase synthesis offers a powerful strategy for the combinatorial synthesis of this compound-2(1H)-one derivatives, enabling the rapid generation of compound libraries for biological screening.[2] This methodology typically involves the use of a resin-bound amino acid amide as a starting material, which undergoes a series of reactions including reduction, cyclization, and subsequent diversification.[2]

General Experimental Protocol: One-Pot Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones

This protocol describes a general procedure for the synthesis of 2,3-dihydroquinazolin-4(1H)-one derivatives from isatoic anhydride, an amine, and an aldehyde.

Materials:

-

Isatoic anhydride

-

Appropriate primary amine

-

Appropriate aldehyde

-

Catalyst (e.g., SnCl₂·2H₂O, L-proline nitrate, lactic acid)[3][4]

-

Solvent (e.g., ethanol, or solvent-free conditions)

Procedure:

-

In a round-bottom flask, combine isatoic anhydride (1 equivalent), the primary amine (1 equivalent), and the aldehyde (1 equivalent).

-

Add the catalyst in a catalytic amount (e.g., 10-20 mol%).

-

If using a solvent, add the appropriate volume of solvent. For solvent-free conditions, proceed to the next step.

-

Stir the reaction mixture at the appropriate temperature (e.g., room temperature to 80°C) for the required time (typically a few hours).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, if a solvent was used, remove it under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel to afford the desired 2,3-dihydroquinazolin-4(1H)-one derivative.

-

Characterize the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activities of this compound Derivatives

This compound derivatives have been extensively investigated for a wide array of pharmacological activities, demonstrating their potential as therapeutic agents for various diseases.

Anticancer Activity

The anticancer properties of this compound derivatives are one of the most explored areas of their biological potential. These compounds have been shown to exhibit cytotoxic effects against a range of cancer cell lines.

Mechanisms of Anticancer Action:

-

Kinase Inhibition: Many this compound derivatives act as inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival. A prominent target is the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[2] By binding to the ATP-binding site of the kinase domain, these compounds block the downstream signaling pathways responsible for cell growth and division. Other targeted kinases include p38 MAP kinase and BRD4.[2]

-

Induction of Apoptosis: Certain this compound derivatives have been shown to induce programmed cell death (apoptosis) in cancer cells. This can occur through the intrinsic pathway, involving the release of cytochrome c from the mitochondria and subsequent activation of caspases, or the extrinsic pathway, which is initiated by death receptors on the cell surface.[5]

-

PARP-1 Inhibition: Poly(ADP-ribose) polymerase-1 (PARP-1) is an enzyme involved in DNA repair. Inhibition of PARP-1 by this compound derivatives can lead to the accumulation of DNA damage in cancer cells, ultimately resulting in cell death.

Quantitative Data on Anticancer Activity:

| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference |

| CA1-e | A2780 (Ovarian) | 22.76 | [2] |

| CA1-g | A2780 (Ovarian) | 22.94 | [2] |

| CA1-e | HepG-2 (Liver) | 37.59 | [2] |

| CA1-g | HepG-2 (Liver) | 45.41 | [2] |

| Compound 8h | A549 (Lung) | 5.9 | [6] |

| Compound 4j | MDA-MB-231, A549, DU-145 | Good Activity | [7] |

| Compound 4e | MDA-MB-231, A549, DU-145 | Good Activity | [7] |

| Compound 32 | U937 (Leukemia) | Noteworthy decrease in cell viability | [5] |

| Compound 44 | MCF-7 (Breast) | 3-fold more potent than cisplatin | [5] |

Antimicrobial Activity

This compound derivatives have demonstrated promising activity against a variety of pathogenic microorganisms, including bacteria and fungi.

Mechanisms of Antimicrobial Action:

The exact mechanisms of antimicrobial action are still under investigation for many derivatives. However, it is believed that they may interfere with essential cellular processes in microorganisms, such as cell wall synthesis, protein synthesis, or DNA replication.

Quantitative Data on Antimicrobial Activity:

| Compound ID | Microorganism | MIC (mg/mL) | Reference |

| 4d | Pseudomonas aeruginosa | 0.25 | [3][8] |

| 4e | Pseudomonas aeruginosa | 0.25 | [3][8] |

| 4d | Bacillus subtilis | 0.25 | [3][8] |

| 4d | Lactobacillus rhamnosus | 0.25 | [3][8] |

| N11 | Staphylococcus aureus | High inhibition zone (3.2 cm at 0.1 mg/ml) | [9] |

Anti-inflammatory Activity

Several this compound derivatives have been reported to possess significant anti-inflammatory properties.

Mechanisms of Anti-inflammatory Action:

-

COX Inhibition: Some derivatives may exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes, which are key enzymes in the biosynthesis of prostaglandins, important mediators of inflammation.

-

NF-κB Inhibition: Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in regulating the inflammatory response. Inhibition of the NF-κB signaling pathway by this compound derivatives can lead to a reduction in the production of pro-inflammatory cytokines.[10]

Quantitative Data on Anti-inflammatory Activity:

| Compound | Assay | Result | Reference |

| Chalcone 4c | Carrageenan-induced edema | Higher activity than celecoxib | [11] |

| N-phenyl pyrazole (B372694) 5b | Carrageenan-induced edema | Higher activity than celecoxib | [11] |

| Fluorine-substituted 8c | NF-κB inhibition | Potential anti-inflammatory activity | [10] |

Antiviral Activity

The antiviral potential of this compound derivatives has been explored against various viruses.

Mechanisms of Antiviral Action:

-

Reverse Transcriptase Inhibition: Some this compound-2-amine derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[12] They bind to a hydrophobic pocket in the reverse transcriptase enzyme, leading to its inactivation and preventing the conversion of viral RNA into DNA.

Quantitative Data on Antiviral Activity:

| Compound ID | Virus | EC₅₀ | Reference |

| 4b | HIV-1 (IIIB) | 0.84 nM | [12] |

| 4b | HIV-1 (E138K mutant) | 3.5 nM | [12] |

| 4b | HIV-1 (RES056 mutant) | 66 nM | [12] |

| DCR 137 | Chikungunya Virus | Potent inhibitor | [13] |

| DCR 137 | Ross River Virus | Effective inhibition | [13] |

Experimental Protocols for Biological Evaluation

MTT Assay for Anticancer Activity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

-

Cancer cell lines

-

Culture medium (e.g., DMEM or RPMI-1640) with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

This compound derivatives (test compounds)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a common technique for determining MIC.

Materials:

-

Bacterial or fungal strains

-

Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)

-

96-well microtiter plates

-

This compound derivatives (test compounds)

-

Standard antimicrobial agent (positive control)

-

Inoculum of the microorganism

Procedure:

-

Prepare serial twofold dilutions of the this compound derivatives in the broth medium in the wells of a 96-well plate.

-

Add a standardized inoculum of the microorganism to each well.

-

Include a positive control (broth with inoculum and a standard antimicrobial agent) and a negative control (broth with inoculum only).

-

Incubate the plates at an appropriate temperature and for a suitable duration (e.g., 37°C for 24 hours for bacteria).

-

After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of the compound at which no visible growth is observed.

Carrageenan-Induced Paw Edema Assay for Anti-inflammatory Activity

This in vivo assay is a standard model for evaluating the acute anti-inflammatory activity of compounds.

Materials:

-

Rodents (e.g., rats or mice)

-

Carrageenan solution (1% in sterile saline)

-

This compound derivatives (test compounds)

-

Standard anti-inflammatory drug (e.g., indomethacin)

-

Plethysmometer or calipers to measure paw volume/thickness

Procedure:

-

Administer the this compound derivative or the standard drug to the animals (e.g., orally or intraperitoneally).

-

After a specific time (e.g., 30-60 minutes), inject a small volume of carrageenan solution into the sub-plantar region of the right hind paw of each animal. The left paw can be injected with saline as a control.

-

Measure the paw volume or thickness at different time intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

Calculate the percentage of inhibition of edema for the treated groups compared to the carrageenan control group.

Signaling Pathways and Workflows

Signaling Pathway Diagrams

Experimental Workflow Diagram

Conclusion

This compound derivatives continue to be a fertile ground for the discovery of new therapeutic agents. Their synthetic accessibility, coupled with their diverse and potent biological activities, makes them an attractive scaffold for medicinal chemists. This technical guide has provided a comprehensive overview of the current state of research in this field, from synthetic methodologies and detailed experimental protocols to an understanding of their mechanisms of action. It is anticipated that further exploration of the chemical space around the this compound nucleus will lead to the development of novel and effective drugs for a range of diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Novel Approaches for the Solid-Phase Synthesis of this compound-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. static.igem.wiki [static.igem.wiki]

- 6. Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Solvent-free Synthesis and Antimicrobial Activity of Dihydroquinazolinone Derivatives [jmchemsci.com]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

Novel Dihydroquinazoline Compounds as Anticancer Agents: A Technical Guide

Abstract

Dihydroquinazoline derivatives have emerged as a promising class of heterocyclic compounds with significant potential in cancer chemotherapy. Their structural versatility allows for the modulation of various biological targets, leading to potent anticancer effects. This technical guide provides an in-depth overview of novel this compound compounds, focusing on their synthesis, mechanism of action, and anticancer activity. Detailed experimental protocols for key biological assays are provided to facilitate further research and development in this area. Furthermore, critical signaling pathways and experimental workflows are visualized to offer a clear understanding of the molecular mechanisms and evaluation processes.

Introduction

Cancer remains a leading cause of mortality worldwide, necessitating the continuous development of novel and effective therapeutic agents.[1][2] Heterocyclic compounds, particularly those containing nitrogen, are a cornerstone of many approved anticancer drugs. Among these, the quinazolinone scaffold has garnered significant attention due to its broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antioxidant properties.[3] this compound derivatives, a reduced form of quinazolinones, have demonstrated potent cytotoxic effects against a variety of cancer cell lines, often through the inhibition of key cellular processes like cell division and signal transduction.[4][5] This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working on the discovery and development of novel this compound-based anticancer agents.

Synthesis of this compound Compounds

The synthesis of 2,3-dihydroquinazolin-4(1H)-ones is commonly achieved through the cyclocondensation of 2-aminobenzamide (B116534) with various aldehydes.[6] Several methods have been developed to improve yield and employ environmentally friendly conditions.

A general and efficient protocol involves a one-pot, three-component reaction. For instance, a mixture of 2-aminobenzamide (1 mmol) and an appropriate aldehyde (1.5 mmol) in water (10 mL) can be stirred at 90°C.[6] The reaction progress is monitored by thin-layer chromatography. Upon completion, the mixture is cooled to room temperature, leading to the precipitation of the desired 2,3-dihydroquinazolin-4(1H)-one derivative. The crude product can then be purified by filtration and recrystallization from ethanol (B145695).[6] Alternative methods include the use of catalysts like reverse zinc oxide micelles in aqueous media, which offers high yields and catalyst reusability.[7] Solid-phase synthesis approaches have also been successfully employed for the generation of this compound-2(1H)-one derivatives.[8]

Anticancer Activity and Quantitative Data

Numerous novel this compound derivatives have been synthesized and evaluated for their in vitro anticancer activity against a panel of human cancer cell lines. The 50% inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized in the tables below.

Table 1: Anticancer Activity of this compound-2(1H)-one Derivatives [9]

| Compound ID | HepG-2 (IC50, µM) | A2780 (IC50, µM) | MDA-MB-231 (IC50, µM) |

| CA1-c | < 50 | - | 70-90 |

| CA1-d | < 50 | - | 70-90 |

| CA1-e | 37.59 | 22.76 | 70-90 |

| CA1-f | < 50 | - | 70-90 |

| CA1-g | 45.41 | 22.94 | 70-90 |

| CA1-i | - | < 40 | 70-90 |

| CA5 | - | < 40 | 70-90 |

| Gefitinib | - | - | - |

Note: '-' indicates data not available.

Table 2: Anticancer Activity of 2,4-Diphenyl-1,2-dihydroquinazoline Derivatives [10]

| Compound ID | MDA-MB-231 (IC50, µM) | A549 (IC50, µM) | DU-145 (IC50, µM) |

| 4e | - | - | - |

| 4j | - | - | - |

Note: Specific IC50 values for 4e and 4j were not provided in the abstract, but they were highlighted as having "good anticancer activity."[10]

Table 3: Anticancer Activity of Quinazoline-Thiazole Hybrids [3]

| Compound ID | HepG2 (IC50, µM) |

| SA01-SA07 (range) | 1.83 - 4.24 |

| Sorafenib | 6.28 |

Mechanism of Action

The anticancer effects of this compound compounds are attributed to various mechanisms, primarily involving the disruption of cell cycle progression, induction of apoptosis, and inhibition of key signaling pathways.

Inhibition of Tubulin Polymerization

Several this compound derivatives have been identified as potent inhibitors of tubulin polymerization.[4][5] Microtubules, dynamic polymers of α- and β-tubulin, are essential for the formation of the mitotic spindle during cell division.[4] By binding to the colchicine (B1669291) binding site on tubulin, these compounds disrupt microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent induction of apoptosis.[4][5][7]

Kinase Inhibition

The EGFR and VEGFR-2 signaling pathways are critical for tumor growth, proliferation, and angiogenesis.[11] Overexpression of these receptor tyrosine kinases is a common feature in many cancers.[11] this compound derivatives have been developed as potent inhibitors of both EGFR and VEGFR-2.[12][13] By competing with ATP at the kinase domain's binding site, these compounds block the autophosphorylation and activation of the receptors, thereby inhibiting downstream signaling cascades.[11]

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, and survival.[5][8] Aberrant activation of this pathway is frequently observed in cancer.[8] Some this compound derivatives have been shown to modulate this pathway, contributing to their anticancer effects. Bioinformatics predictions have identified AKT1 as a key target for some this compound-2(1H)-one derivatives.

Induction of Apoptosis

A common outcome of the mechanisms described above is the induction of apoptosis, or programmed cell death. This compound compounds have been shown to trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[14][15] This is often characterized by the activation of caspases, cleavage of poly(ADP-ribose) polymerase (PARP), and changes in the expression of Bcl-2 family proteins.[5][14][16]

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is used to assess the cytotoxic effect of compounds on cancer cells.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HepG-2, A2780, MDA-MB-231)

-

Complete culture medium

-

Test compounds (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)[17]

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubate for 48-72 hours.

-

Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[17]

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 values.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

Cancer cell lines

-

Test compounds

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[1]

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the test compounds for the desired time.

-

Harvest the cells (including floating and adherent cells) and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[16]

-

Incubate for 15 minutes at room temperature in the dark.[18]

-

Analyze the cells by flow cytometry within one hour.[18] Live cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.[16]

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle.

Materials:

-

6-well plates

-

Cancer cell lines

-

Test compounds

-

Cold 70% ethanol[14]

-

PBS

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with the test compounds.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing.[19]

-

Incubate at -20°C for at least 2 hours.[13]

-

Wash the fixed cells with PBS and resuspend in PI staining solution.[13]

-

Incubate for 30 minutes at room temperature in the dark.[14]

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

In Vitro Tubulin Polymerization Assay

This assay measures the effect of compounds on the assembly of purified tubulin into microtubules.

Materials:

-

Purified tubulin (>99%)

-

General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

-

GTP solution

-

Test compounds

-

Fluorescence plate reader

Procedure:

-

Reconstitute lyophilized tubulin in General Tubulin Buffer on ice.[4]

-

In a 96-well plate, add the tubulin solution and the test compound at various concentrations.

-

Initiate polymerization by adding GTP to a final concentration of 1 mM.[4]

-

Immediately measure the change in fluorescence or absorbance (at 340 nm) at 37°C over time.[20]

-

Known tubulin inhibitors (e.g., nocodazole) and stabilizers (e.g., paclitaxel) should be used as controls.

Kinase Inhibition Assay (EGFR/VEGFR-2)

This assay quantifies the inhibitory activity of compounds against specific kinases. A common method is a luminescence-based assay that measures the amount of ATP consumed during the kinase reaction.

Materials:

-

Recombinant human EGFR or VEGFR-2 kinase

-

Kinase Assay Buffer

-

ATP

-

Specific peptide substrate

-

Test compounds

-

ADP-Glo™ Kinase Assay Kit (or similar)

-

Luminometer

Procedure:

-

In a 96-well plate, add the kinase, the specific substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.[3]

-

Incubate for a specified time (e.g., 60 minutes) at 30°C.[3]

-

Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.[3]

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[3]

-

Measure the luminescence using a luminometer. The signal is inversely proportional to the kinase activity.

-

Calculate the percent inhibition and determine the IC50 values.

Visualizations

Signaling Pathways

Caption: Simplified EGFR, VEGFR-2, and PI3K/Akt signaling pathways targeted by this compound compounds.

References

- 1. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Frontiers | Targeting PI3K/Akt/mTOR Signaling in Cancer [frontiersin.org]

- 6. tandfonline.com [tandfonline.com]

- 7. Frontiers | An Aqueous Facile Synthesis of 2,3-Dihydroquinazolin-4(1H)-One Derivatives by Reverse Zinc Oxide Micelles as Nanoreactor [frontiersin.org]

- 8. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. aacrjournals.org [aacrjournals.org]

- 11. creative-diagnostics.com [creative-diagnostics.com]

- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 13. benchchem.com [benchchem.com]

- 14. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]

- 15. agscientific.com [agscientific.com]

- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. Annexin V Staining Protocol [bdbiosciences.com]

- 19. ucl.ac.uk [ucl.ac.uk]

- 20. NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY - PMC [pmc.ncbi.nlm.nih.gov]

Dihydroquinazoline: A Comprehensive Technical Guide to its Pharmacological Mechanisms of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dihydroquinazoline and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in pharmacological research. This technical guide provides an in-depth exploration of the multifaceted mechanisms of action through which these compounds exert their therapeutic effects across various domains, including neurodegenerative diseases, cancer, and infectious diseases. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering a consolidated overview of the current understanding of this compound pharmacology. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the intricate signaling pathways modulated by this important scaffold.

Core Mechanisms of Action and Pharmacological Targets

This compound derivatives have been demonstrated to interact with a diverse array of biological targets, leading to a broad spectrum of pharmacological activities. The core mechanisms can be broadly categorized as enzyme inhibition, receptor modulation, and interference with signaling cascades. The following sections will delve into the specifics of these interactions.

Neuroprotective Effects: Targeting Enzymes in Neurodegenerative Diseases

A significant area of investigation for dihydroquinazolines has been in the context of neurodegenerative disorders like Alzheimer's and Parkinson's disease. Their neuroprotective effects are largely attributed to the inhibition of key enzymes involved in the pathophysiology of these conditions.

This compound derivatives have been identified as potent inhibitors of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). By inhibiting these enzymes, they increase acetylcholine levels in the brain, a key strategy in the symptomatic treatment of Alzheimer's disease. Kinetic studies have revealed that some of these compounds act as mixed-type inhibitors of AChE.

Several this compound compounds have shown selective and potent inhibitory activity against monoamine oxidase B (MAO-B). MAO-B is involved in the degradation of dopamine, and its inhibition can increase dopaminergic neurotransmission, which is beneficial in Parkinson's disease.

In contrast to enzyme inhibition, certain this compound analogues have been discovered to be activators of the 20S proteasome.[1] The 20S proteasome is a core component of the cellular machinery responsible for degrading misfolded and aggregated proteins, such as α-synuclein in Parkinson's disease and amyloid-beta in Alzheimer's disease.[1] By enhancing the activity of the 20S proteasome, these compounds promote the clearance of these toxic protein aggregates.[1]

Anticancer Activity: Modulation of Key Signaling Pathways

The anticancer properties of dihydroquinazolines stem from their ability to interfere with critical signaling pathways that regulate cell proliferation, survival, and apoptosis.

A prominent mechanism of anticancer action for several this compound derivatives is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) signaling pathway. This pathway is frequently hyperactivated in various cancers, promoting cell growth and survival. Dihydroquinazolines have been shown to inhibit the phosphorylation of key proteins in this cascade, including Akt and mTOR, leading to the induction of apoptosis in cancer cells.

Certain this compound derivatives have been designed as inhibitors of receptor tyrosine kinases, such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2). Overexpression or mutation of these receptors is a common feature in many tumors, and their inhibition can block downstream signaling pathways that drive tumor growth and angiogenesis.

Anti-infective Properties

Dihydroquinazolines have emerged as a novel class of inhibitors of trypanothione (B104310) reductase (TryR), an essential enzyme in the antioxidant defense system of Trypanosoma species, the causative agents of trypanosomiasis.[2] By inhibiting TryR, these compounds render the parasites susceptible to oxidative stress, leading to their death.[2]

Recent studies have identified dihydroquinazolinones as a promising class of antimalarial agents that target the Plasmodium falciparum ATPase4 (PfATP4).[3][4] PfATP4 is a crucial ion pump responsible for maintaining low intracellular sodium concentrations in the parasite. Inhibition of PfATP4 disrupts ion homeostasis, leading to parasite death.[3][5]

Quantitative Data Summary

The following tables summarize the reported in vitro activities of various this compound derivatives against their respective pharmacological targets.

Table 1: Inhibition of Cholinesterases and MAO-B by this compound Derivatives

| Compound | Target Enzyme | IC50 (µM) | Inhibition Type |

| K2V-9 | AChE | 1.72 ± 0.01 | Mixed |

| MAO-B | 0.950 ± 0.52 | - | |

| K2V-12 | AChE | 1.10 ± 0.078 | Mixed |

| MAO-B | 1.68 ± 0.25 | - | |

| 8b | BChE | 0.045 | Non-competitive/Mixed |

| 8d | BChE | 0.062 | Non-competitive/Mixed |

Table 2: Anticancer Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µM) | Target Pathway |

| CA1-e | A2780 | 22.76 | ERBB2, SRC, AKT1 |

| CA1-g | A2780 | 22.94 | ERBB2, SRC, AKT1 |

| 7c | MCF7 | Low µM | PI3K/Akt/mTOR |

Table 3: Anti-infective Activity of this compound Derivatives

| Compound | Target | IC50 / EC50 (µM) | Organism |

| 1a | Trypanothione Reductase | 0.92 (Ki) | Trypanosoma brucei |

| WJM-921 | PfATP4 | Sub-µM | Plasmodium falciparum |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound pharmacology.

Enzyme Inhibition Assays

This spectrophotometric assay is widely used to screen for AChE inhibitors.

-

Principle: The assay measures the activity of AChE by monitoring the formation of the yellow product 5-thio-2-nitrobenzoate, which results from the reaction of thiocholine (B1204863) (a product of acetylthiocholine (B1193921) hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

-

Reagents:

-

Phosphate (B84403) buffer (0.1 M, pH 8.0)

-

DTNB solution (10 mM in buffer)

-

Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water)

-

AChE enzyme solution (e.g., 1 U/mL in buffer)

-

Test compound solutions at various concentrations.

-

-

Procedure:

-

In a 96-well plate, add phosphate buffer, AChE solution, DTNB, and the test compound or solvent control.

-

Pre-incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding the ATCI solution.

-

Measure the increase in absorbance at 412 nm over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control. IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

-

This assay is used to determine the inhibitory potency of compounds against MAO-B.

-

Principle: The assay is based on the fluorometric detection of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of the MAO substrate (e.g., kynuramine (B1673886) or tyramine).

-

Reagents:

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.4)

-

Recombinant human MAO-B enzyme

-

MAO-B substrate (e.g., kynuramine or a commercial substrate mix)

-

Developer solution and a fluorescent probe (e.g., OxiRed Probe)

-

Test compound solutions at various concentrations.

-

-

Procedure:

-

Add diluted test compounds or controls to the wells of a 96-well black plate.

-

Add the MAO-B enzyme solution to the wells.

-

Incubate the plate for a defined period (e.g., 15 minutes) at 37°C.

-

Add the MAO-B substrate solution containing the developer and probe to initiate the reaction.

-

Measure the fluorescence (e.g., Ex/Em = 535/587 nm) kinetically at 37°C for 10-40 minutes.

-

Calculate the percentage of inhibition and IC50 values as described for the AChE assay.

-

This assay measures the inhibition of TryR, a key enzyme in trypanosomes.

-

Principle: The assay follows the decrease in absorbance at 340 nm, which indicates the oxidation of NADPH, the co-substrate for TryR.

-

Reagents:

-

Assay buffer (e.g., 40 mM HEPES, pH 7.5, 1 mM EDTA)

-

Recombinant TryR enzyme (e.g., 5 mU/ml)

-

NADPH (e.g., 300 µM)

-

Trypanothione disulfide (TS2) (e.g., 150 µM)

-

Test compound solutions at various concentrations.

-

-

Procedure:

-

In a 384-well plate, pre-incubate the assay components (buffer, enzyme, NADPH) and the inhibitor for a set time (e.g., 30 minutes).

-

Start the reaction by adding the TS2 substrate.

-

Monitor the decrease in absorbance at 340 nm over time.

-

Calculate the percentage of inhibition and IC50 values.

-

Cell-Based Assays

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

-

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells.

-

Cell Lines: HepG-2 (human liver cancer), A2780 (human ovarian cancer), MDA-MB-231 (human breast cancer).

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Treat the cells with various concentrations of the this compound derivatives for a specified period (e.g., 48 or 72 hours).

-

Add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.

-

Western blotting is used to detect and quantify the phosphorylation status of key proteins in the PI3K/Akt/mTOR signaling pathway.

-

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against the total and phosphorylated forms of the target proteins.

-

Procedure:

-

Culture cells (e.g., MCF7) and treat with this compound derivatives for the desired time.

-

Lyse the cells to extract total protein and determine the protein concentration using a BCA assay.

-

Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of PI3K, Akt, and mTOR.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities to determine the ratio of phosphorylated to total protein.

-

20S Proteasome Activity Assay

This fluorometric assay measures the activity of the 20S proteasome.

-

Principle: The assay uses a fluorogenic peptide substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) that is cleaved by the proteasome, releasing a fluorescent molecule (AMC). The increase in fluorescence is proportional to the proteasome's activity.

-

Reagents:

-

Assay buffer (e.g., 50 mM HEPES, pH 7.5)

-

Purified human 20S proteasome

-

Fluorogenic substrate (e.g., 10 mM stock in DMSO)

-

Test compound (this compound activator) solutions.

-

-

Procedure:

-

In a 96-well black plate, add the assay buffer, 20S proteasome, and the test compound.

-

Incubate for a short period to allow for interaction.

-

Initiate the reaction by adding the fluorogenic substrate.

-

Monitor the increase in fluorescence over time (e.g., Ex/Em = 380/460 nm) using a fluorescence plate reader.

-

Calculate the rate of reaction to determine the level of proteasome activation.

-

Signaling Pathway and Experimental Workflow Visualizations

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the pharmacological action of dihydroquinazolines.

Caption: PI3K/Akt/mTOR pathway inhibition by dihydroquinazolines.

Caption: Workflow for AChE inhibition assay.

Caption: Mechanism of 20S proteasome activation.

Conclusion

The this compound scaffold serves as a privileged structure in medicinal chemistry, giving rise to compounds with a remarkable diversity of pharmacological activities. Their mechanisms of action are multifaceted, ranging from the inhibition of key enzymes in neurodegenerative and infectious diseases to the modulation of critical cell signaling pathways in cancer. The ability to fine-tune the substitutions on the this compound core allows for the optimization of potency and selectivity against specific targets. This technical guide has provided a comprehensive overview of these mechanisms, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes. It is anticipated that this information will facilitate further research and development of novel this compound-based therapeutics to address a wide range of unmet medical needs.

References

A Comprehensive Technical Guide to the Synthetic Routes of Dihydroquinazolines

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthetic routes for dihydroquinazolines, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. This document details various synthetic methodologies, presents quantitative data in structured tables for comparative analysis, and provides detailed experimental protocols for key reactions. Furthermore, it visualizes key synthetic workflows and the crucial role of quinazoline (B50416) derivatives as inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Introduction to Dihydroquinazolines

Dihydroquinazolines are bicyclic heterocyclic compounds containing a benzene (B151609) ring fused to a dihydropyrimidine (B8664642) ring. This structural motif is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, antifungal, antitumor, and neuroprotective properties.[1] Notably, many quinazoline-based compounds have been developed as potent inhibitors of various kinases, particularly EGFR, making them a cornerstone in the development of targeted cancer therapies. This guide will explore the primary synthetic strategies employed to construct the dihydroquinazoline core.

Key Synthetic Methodologies

The synthesis of dihydroquinazolines can be broadly categorized into several key strategies, each with its own advantages and limitations. The most prominent methods include multi-component reactions, metal-catalyzed cross-coupling reactions, and cyclization reactions from functionalized anilines.

Multi-Component Reactions (MCRs)

Multi-component reactions are highly efficient processes where three or more reactants combine in a single synthetic operation to form a complex product. This approach is characterized by high atom economy, operational simplicity, and the ability to rapidly generate diverse libraries of compounds. A widely used MCR for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones involves the condensation of an isatoic anhydride (B1165640), an aldehyde, and a primary amine or ammonium (B1175870) acetate.[2][3]

Synthesis from 2-Aminobenzylamine

Another versatile approach involves the use of 2-aminobenzylamine as a key building block. This method allows for the synthesis of various substituted 3,4-dihydroquinazolines through sequential N-functionalization followed by cyclodehydration.[1][4] This strategy offers good control over the substitution pattern on the this compound core.

Metal-Catalyzed Syntheses

Transition metal-catalyzed reactions, particularly those employing copper, have emerged as powerful tools for the synthesis of quinazoline derivatives. These methods often involve cascade reactions that enable the formation of multiple bonds in a single step, leading to efficient construction of the heterocyclic ring system.[5][6] Copper-catalyzed reactions of substituted 2-bromobenzonitriles with amidines or guanidine (B92328) provide an economical and practical route to 4-aminoquinazoline and 2,4-diaminoquinazoline derivatives.[6]

Quantitative Data on Synthetic Routes

The following tables summarize the quantitative data for selected synthetic routes to provide a comparative overview of their efficiency.

Table 1: Three-Component Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones from Isatoic Anhydride [2][3]

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Fe3O4 Nanoparticles | Water | Reflux | 1-2 | 85-95 |

| SnCl2·2H2O | Solvent-free | 110 | 0.5-1 | 80-95 |

| Mukaiyama's Reagent | Acetonitrile | 110 | 3-4 | up to 95 |

Table 2: Synthesis of 3,4-Dihydroquinazolines from 2-Aminobenzylamine [1][7]

| Reagents | Cyclization Conditions | Overall Yield (%) |

| Active Haloaromatics, Acylating Agents | MW-assisted, PPSE | Good to Excellent |

| Alkyl/Aryl Halides, Acylating Agents | MW-assisted, PPE | Good to Excellent |

Table 3: Copper-Catalyzed Synthesis of 4-Amino- and 2,4-Diaminoquinazolines [6]

| Substrates | Catalyst/Ligand | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 2-Bromobenzonitriles, Amidines/Guanidine | CuI/DMEDA | DMF | 80 | 3-12 | Good |

Detailed Experimental Protocols

General Procedure for the Three-Component Synthesis of 2,3-Dihydroquinazolin-4(1H)-ones using Isatoic Anhydride[2][9]

Materials:

-

Isatoic anhydride (1.0 mmol)

-

Aromatic or aliphatic aldehyde (1.0 mmol)

-

Primary amine or ammonium salt (1.1 mmol)

-

Catalyst (e.g., Mukaiyama's reagent, 1.2 mmol)

-

Solvent (e.g., Acetonitrile, 5 mL)

Procedure:

-

To a vial, add isatoic anhydride, acetonitrile, and stir for one minute.

-

Add the catalyst, followed by the amine or ammonium salt, and the aldehyde.

-

Heat the reaction mixture at 110 °C for 3 to 4 hours.

-

Cool the reaction mixture to room temperature.

-

Collect the solid precipitate by filtration.

-

Wash the solid with cold diethyl ether.

-

Dry the solid under high vacuum to yield the pure 2,3-dihydroquinazolin-4(1H)-one.

General Procedure for the Synthesis of 3,4-Dihydroquinazolines from 2-Aminobenzylamine[1][6]

This synthesis involves a multi-step sequence:

Step 1: N-Arylation of 2-Aminobenzylamine

-

In a reaction vessel, combine equimolar amounts of 2-aminobenzylamine and an activated haloaromatic compound.

-

The reaction can be performed uncatalyzed or with a suitable base.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, purify the N-aryl-2-aminobenzylamine intermediate using column chromatography.

Step 2: N-Acylation

-

Dissolve the N-aryl-2-aminobenzylamine in a suitable solvent.

-

Add an acylating agent (e.g., an acid chloride or anhydride) and a base (e.g., triethylamine).

-

Stir the reaction at room temperature until completion (monitored by TLC).

-

Work up the reaction and purify the N-acyl-N'-aryl-2-aminobenzylamine intermediate.

Step 3: Microwave-Assisted Ring Closure

-

Place the purified intermediate in a microwave reactor vial.

-

Add a cyclodehydrating agent such as trimethylsilyl (B98337) polyphosphate (PPSE) or ethyl polyphosphate (PPE).

-

Irradiate the mixture in a microwave reactor at a specified temperature and time.

-

After cooling, quench the reaction and extract the product.

-

Purify the final 3,4-dihydroquinazoline product by column chromatography.

Visualizing Synthetic Workflows and Signaling Pathways

Synthetic Workflow for Three-Component Synthesis

References

- 1. BJOC - Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups [beilstein-journals.org]

- 2. Synthesis of 2,3-dihydroquinazolin-4(1H)-ones by three-component coupling of isatoic anhydride, amines, and aldehydes catalyzed by magnetic Fe(3)O(4) nanoparticles in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemcom.com [echemcom.com]

- 4. BJOC - Syntheses of 3,4- and 1,4-dihydroquinazolines from 2-aminobenzylamine [beilstein-journals.org]

- 5. Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]

- 7. Synthesis of dihydroquinazolines from 2-aminobenzylamine: N3-aryl derivatives with electron-withdrawing groups - PMC [pmc.ncbi.nlm.nih.gov]

Biological Evaluation of Novel Dihydroquinazoline Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological evaluation of novel dihydroquinazoline analogs, a class of compounds demonstrating significant potential in oncology drug discovery. Dihydroquinazolines have emerged as versatile scaffolds, exhibiting a wide range of biological activities, including potent antitumor effects. This document details the common experimental protocols used to assess their efficacy and mechanism of action, presents a summary of their reported biological activities in a structured format, and visualizes the key signaling pathways and experimental workflows involved in their evaluation.

Data Presentation: In Vitro Anticancer Activity of this compound Analogs

The following tables summarize the 50% inhibitory concentration (IC50) values of various this compound analogs against a panel of human cancer cell lines and specific protein kinases. This data provides a quantitative measure of their potency and selectivity.

Table 1: Cytotoxicity of this compound Analogs in Human Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC50 (µM) | Reference |

| CA1-e | A2780 | Ovarian Cancer | 22.76 | [1][2] |

| CA1-g | A2780 | Ovarian Cancer | 22.94 | [1][2] |

| CA1-e | HepG-2 | Liver Cancer | 37.59 | [2] |

| CA1-g | HepG-2 | Liver Cancer | 45.41 | [2] |

| CA1-a | A2780 | Ovarian Cancer | 79.96 | [2] |

| CA1-f | A2780 | Ovarian Cancer | >100 | [2] |

| C2 | PC3 | Prostate Cancer | < 15 | [3] |

| C5 | PC3 | Prostate Cancer | < 15 | [3] |

| C7 | DU145 | Prostate Cancer | 9.8 ± 3.4 | [3] |

| C7 | PC3 | Prostate Cancer | 31.6 ± 3.6 | [3] |

| 5a | HCT-116 | Colon Cancer | 4.87 - 205.9 | [4] |

| 10f | HCT-116 | Colon Cancer | 4.87 - 205.9 | [4] |

| 5a | MCF-7 | Breast Cancer | 14.70 - 98.45 | [4] |

| 10f | MCF-7 | Breast Cancer | 14.70 - 98.45 | [4] |

| 5d | Various | Various | 1.94 - 7.1 | [5] |

| 4i | MCF-7 | Breast Cancer | 2.86 | [6][7] |

| 4i | HepG2 | Liver Cancer | 5.91 | [6][7] |

| 4i | A549 | Lung Cancer | 14.79 | [6][7] |

| 4j | MCF-7 | Breast Cancer | 3.09 | [6][7] |

| 4j | HepG2 | Liver Cancer | 6.87 | [6][7] |

| 4j | A549 | Lung Cancer | 17.92 | [6][7] |

| 39 | HT29 | Colon Cancer | < 0.05 | [8] |

| 39 | U87 | Glioblastoma | < 0.05 | [8] |

| 39 | A2780 | Ovarian Cancer | < 0.05 | [8] |

| 39 | H460 | Lung Cancer | < 0.05 | [8] |

| 39 | BE2-C | Neuroblastoma | < 0.05 | [8] |

Table 2: Inhibitory Activity of this compound Analogs against Protein Kinases and Tubulin Polymerization

| Compound ID | Target | IC50 | Reference |

| EGFR Kinase Inhibition | |||

| 10 | EGFR (wild-type) | 0.222 µM | [9] |

| 12 | EGFR (wild-type) | 0.172 µM | [9] |

| 12 | EGFR (L858R mutant) | 71.30 µM | [9] |

| 12 | EGFR (T790M mutant) | 421.53 µM | [9] |

| 4f | EGFR (wild-type) | 2.17 nM | [6][7] |

| 4f | EGFR (L858R/T790M) | 2.81 nM | [6][7] |

| 4f | EGFR (L858R/T790M/C797S) | 3.62 nM | [6][7] |

| 17 | EGFR (wild-type) | Similar to Erlotinib | [10] |

| 18 | EGFR (T790M mutant) | 0.25 µM | [10] |

| 17 | EGFR (T790M mutant) | 0.30 µM | [10] |

| 14b | EGFR (T790M mutant) | 0.36 µM | [10] |

| 16 | EGFR (T790M mutant) | 0.40 µM | [10] |

| 5 | EGFR | 84.4 nM | [11] |

| 6 | EGFR | 51.5 nM | [11] |

| PI3K Kinase Inhibition | |||

| 41 | PI3Kδ | 1.13 nM | [12] |

| 42 | PI3Kδ | 2.52 nM | [12] |

| 48c | PI3Kγ, δ | < 10 nM | [13] |

| Tubulin Polymerization Inhibition | |||

| 6 | Tubulin Polymerization | 6.1 ± 0.1 µM | [14] |

| 55-57 | Tubulin Polymerization | 0.92 - 1.0 µM | [15] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the biological evaluation of this compound analogs.

Cell Viability Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound analogs for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Detection by Flow Cytometry (Annexin V/Propidium (B1200493) Iodide Staining)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the translocation of phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane in apoptotic cells and the loss of membrane integrity in necrotic cells.

Protocol:

-

Cell Treatment: Treat cells with the this compound analog at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization and wash them with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

In Vitro Tubulin Polymerization Assay

This assay measures the ability of a compound to inhibit the polymerization of purified tubulin into microtubules.

Protocol:

-

Reaction Setup: In a 96-well plate, add tubulin protein to a reaction buffer containing GTP.

-

Compound Addition: Add the this compound analog at various concentrations to the wells. Include a positive control (e.g., colchicine) and a negative control (vehicle).

-

Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

-

Turbidity Measurement: Monitor the increase in absorbance (turbidity) at 340 nm over time using a plate reader. The rate of increase in absorbance is proportional to the rate of tubulin polymerization.

-

Data Analysis: Calculate the percentage of inhibition of tubulin polymerization and determine the IC50 value.

EGFR Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of the Epidermal Growth Factor Receptor (EGFR) kinase.

Protocol:

-

Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing recombinant EGFR enzyme, a specific substrate peptide, and the this compound analog at various concentrations.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as a luminescence-based assay (e.g., ADP-Glo™ Kinase Assay) or a fluorescence-based assay.

-

Data Analysis: Calculate the percentage of EGFR kinase inhibition and determine the IC50 value.

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways targeted by this compound analogs and a typical experimental workflow for their biological evaluation.

Signaling Pathways

// Nodes Ligand [label="Growth Factor\n(e.g., EGF)", fillcolor="#FBBC05", fontcolor="#202124"]; EGFR [label="EGFR", fillcolor="#4285F4", fontcolor="#FFFFFF"]; this compound [label="this compound\nAnalog", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; AKT [label="AKT", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTOR [label="mTOR", fillcolor="#34A853", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Ligand -> EGFR [label="Binds"]; this compound -> EGFR [label="Inhibits", color="#EA4335", fontcolor="#EA4335"]; EGFR -> PI3K [label="Activates"]; PI3K -> AKT [label="Activates"]; AKT -> mTOR [label="Activates"]; mTOR -> Proliferation [label="Promotes"]; } Caption: EGFR signaling pathway and the inhibitory action of this compound analogs.

// Nodes this compound [label="this compound\nAnalog", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mitochondria [label="Mitochondria", fillcolor="#FBBC05", fontcolor="#202124"]; CytochromeC [label="Cytochrome c", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Caspase9 [label="Caspase-9", fillcolor="#34A853", fontcolor="#FFFFFF"]; Caspase3 [label="Caspase-3", fillcolor="#34A853", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=oval, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges this compound -> Mitochondria [label="Induces Stress"]; Mitochondria -> CytochromeC [label="Releases"]; CytochromeC -> Caspase9 [label="Activates"]; Caspase9 -> Caspase3 [label="Activates"]; Caspase3 -> Apoptosis [label="Executes"]; } Caption: Intrinsic apoptosis pathway induced by this compound analogs.

Experimental Workflow

// Nodes Start [label="Start:\nNovel this compound\nAnalogs", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"]; InVitro [label="In Vitro Screening\n(MTT Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HitIdentification [label="Hit Identification\n(Potent Analogs)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Mechanism [label="Mechanism of Action Studies", fillcolor="#34A853", fontcolor="#FFFFFF"]; ApoptosisAssay [label="Apoptosis Assay\n(Flow Cytometry)", fillcolor="#F1F3F4", fontcolor="#202124"]; CellCycle [label="Cell Cycle Analysis", fillcolor="#F1F3F4", fontcolor="#202124"]; TargetBased [label="Target-Based Assays\n(e.g., Kinase Inhibition)", fillcolor="#F1F3F4", fontcolor="#202124"]; LeadOptimization [label="Lead Optimization", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; InVivo [label="In Vivo Studies\n(Xenograft Models)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; End [label="End:\nPreclinical Candidate", shape=Mdiamond, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> InVitro; InVitro -> HitIdentification; HitIdentification -> Mechanism; Mechanism -> ApoptosisAssay; Mechanism -> CellCycle; Mechanism -> TargetBased; Mechanism -> LeadOptimization; LeadOptimization -> InVivo; InVivo -> End; } Caption: A typical workflow for the biological evaluation of novel this compound analogs.

References

- 1. Novel Approaches for the Solid-Phase Synthesis of this compound-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Molecular and metabolic alterations of 2,3-dihydroquinazolin-4(1H)-one derivatives in prostate cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, molecular docking, and cytotoxicity of quinazolinone and dihydroquinazolinone derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. scholarworks.bwise.kr [scholarworks.bwise.kr]

- 7. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. Anticancer evaluations of iodoquinazoline substituted with allyl and/or benzyl as dual inhibitors of EGFRWT and EGFRT790M: design, synthesis, ADMET and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects with triple kinase inhibition activities: cell cycle analys ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07174C [pubs.rsc.org]

- 12. Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification and validation of novel microtubule suppressors with an imidazopyridine scaffold through structure-based virtual screening and docking - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Advances in antitumor research of CA-4 analogs carrying quinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Dihydroquinazoline Core

The dihydroquinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous biologically active compounds.[1][2] This guide provides a comprehensive overview of its structure, properties, synthesis, and the experimental protocols used to evaluate its derivatives, tailored for researchers, scientists, and drug development professionals.

Structure and Physicochemical Properties

The this compound core is a bicyclic aromatic heterocycle, consisting of a benzene (B151609) ring fused to a dihydropyrimidine (B8664642) ring.[1] The position of the double bond in the pyrimidine (B1678525) ring results in several isomeric forms, such as 1,2-, 3,4-, and 1,4-dihydroquinazoline.[3][4] These scaffolds are found in many natural products and pharmaceuticals.[5] The general structure allows for substitution at multiple positions, enabling the fine-tuning of its physicochemical and pharmacological properties.[3]

Table 1: Key Physicochemical Properties of a Representative this compound Core

| Property | Value / Range | Description |

|---|---|---|

| Molecular Formula | C8H8N2 | Core scaffold without substituents.[4] |

| Molecular Weight | 132.16 g/mol | For the unsubstituted C8H8N2 core. |

| LogP (Octanol/Water) | Varies widely | Highly dependent on substituents; can be modulated to enhance properties like blood-brain barrier permeability.[6] |

| Hydrogen Bond Donors | 1-2 | The NH groups in the dihydropyrimidine ring act as hydrogen bond donors. |

| Hydrogen Bond Acceptors | 1-2 | The nitrogen atoms in the ring can act as hydrogen bond acceptors. |

| Aromatic Rings | 1 | The fused benzene ring. |

Biological Activities and Mechanisms of Action

Derivatives of the this compound core exhibit a wide spectrum of biological activities, making them attractive candidates for drug discovery.[7][8]

-

Anticancer: Many this compound derivatives show potent anti-proliferative activity against various cancer cell lines, including liver, ovarian, and breast cancer.[9] Some act as inhibitors of key signaling proteins like Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[10]

-

Neuroprotective: Certain derivatives have been investigated as multi-target-directed ligands for Alzheimer's disease, showing inhibitory activity against acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidase B (MAO-B).[11] They can also enhance the activity of the 20S proteasome, which is responsible for degrading intrinsically disordered proteins like α-synuclein, a hallmark of Parkinson's disease.[12][13]

-

Antimicrobial and Antiparasitic: The scaffold has been used to develop agents against various pathogens. This includes compounds with antibacterial and antifungal properties, as well as potent inhibitors of Trypanothione Reductase (TryR), a validated drug target in the parasite Trypanosoma brucei.[6][14] Recently, derivatives have shown submicromolar activity against the "brain-eating amoeba" Naegleria fowleri.[15]

-

Anti-inflammatory and Antioxidant: Dihydroquinazolines have also been reported to possess anti-inflammatory and antioxidant properties.[9][14]

Bioinformatic predictions suggest that some this compound-2(1H)-one derivatives may exert their anticancer effects by targeting key nodes in cancer-related signaling pathways, such as ERBB2 (HER2), SRC, and AKT1.[9][16] The PI3K/AKT pathway is crucial for cell survival and proliferation, and its inhibition is a common strategy in cancer therapy.[16]

Caption: PI3K/AKT signaling pathway and the inhibitory action of a this compound derivative.

Synthesis of the this compound Core

A variety of synthetic methods have been developed for the this compound scaffold, including solid-phase synthesis and multi-component reactions, which allow for the creation of diverse chemical libraries.[9][12] A common and efficient approach is the one-pot, three-component condensation reaction.[5][17]

A typical synthesis involves the reaction of an anthranilamide (or isatoic anhydride), an aldehyde or ketone, and a primary amine.[17][18] This method is valued for its simplicity, efficiency, and the ability to generate diverse structures by varying the three core components.[5]

Caption: General workflow for the one-pot synthesis of this compound derivatives.

Key Experimental Protocols

The evaluation of this compound derivatives involves a standard cascade of in vitro and in silico techniques to determine their biological activity, mechanism of action, and drug-like properties.

-

Synthesis and Characterization:

-

Reaction Monitoring: Thin-layer chromatography (TLC) is used to monitor the progress of the synthesis.[11]

-

Purification: Crude products are typically purified using gravity column chromatography or recrystallization.[11][17]

-

Structural Confirmation: The chemical structures of the final compounds are confirmed using High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Liquid Chromatography-Mass Spectrometry (LC/MS).[9][11]

-

-

In Vitro Biological Evaluation:

-

Anticancer Activity: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay widely used to assess the anti-proliferative activity of compounds on cancer cell lines and determine their IC₅₀ values (the concentration required to inhibit 50% of cell growth).[9]

-

Enzyme Inhibition Assays: To determine the inhibitory potential against specific enzymes, methods like the modified Ellman's method for cholinesterases (AChE, BuChE) or Amplex Red assay kits for monoamine oxidases (MAO) are employed.[11]

-

Antioxidant Assays: The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) scavenging assays are used to screen for antioxidant activity.[14]

-

-

In Silico Studies:

-

Molecular Docking: Computational docking simulations are used to predict the binding orientation and affinity of the synthesized compounds within the active site of a target protein, helping to elucidate the mechanism of action at a molecular level.[17][19]

-

ADMET Prediction: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are predicted using computational models to assess the potential pharmacological and pharmacokinetic profiles of the compounds.[9][20]

-

The process from initial compound design to biological validation follows a logical progression, integrating chemical synthesis with biological and computational evaluation.

Caption: A typical workflow for the discovery and optimization of this compound-based drugs.

References

- 1. 2,3-Dihydroquinazolin-4(1H)-one as a privileged scaffold in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 6-Methyl-1,4-dihydroquinazoline | 1150617-85-8 | Benchchem [benchchem.com]

- 4. 1,2-Dihydroquinazoline | C8H8N2 | CID 12531337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Novel Approaches for the Solid-Phase Synthesis of this compound-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases [mdpi.com]

- 11. Investigation of the multifunctional profile of this compound derivatives as potential therapeutics for Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Dihydroquinazolines enhance 20S proteasome activity and induce degradation of α-synuclein, an intrinsically disordered protein associated with neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Dihydroquinazolines enhance 20S proteasome activity and induce degradation of α-synuclein, an intrinsically disordered protein associated with neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Frontiers | Synthesis of Dihydrobenzimidazoquinazoline Derivatives for Their Potential Biological Activities [frontiersin.org]

- 15. Development of this compound compounds as novel therapeutics against Naegleria fowleri - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 18. 2,3-Dihydroquinazolinone synthesis [organic-chemistry.org]

- 19. researchgate.net [researchgate.net]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Emergence of Dihydroquinazoline: A Privileged Scaffold in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The "Privileged Scaffold" Concept

In the landscape of medicinal chemistry, the term "privileged scaffold" refers to a molecular framework that is capable of binding to multiple, unrelated biological targets, thereby serving as a versatile template for the development of a wide array of therapeutic agents. The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core has decidedly emerged as one such scaffold.[1][2][3] This nitrogen-containing heterocyclic system, comprising a phenyl ring fused to a dihydro-pyrimidinone ring, offers a unique three-dimensional arrangement of hydrogen bond donors, acceptors, and hydrophobic regions, making it an ideal candidate for molecular recognition by diverse protein families.[2] This guide provides a comprehensive overview of the discovery, synthesis, and biological significance of the dihydroquinazoline scaffold, supported by quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.

Core Chemical Structure

The foundational this compound structure is characterized by a benzene (B151609) ring fused to a dihydropyrimidine (B8664642) ring. The most biologically explored variant is the 2,3-dihydroquinazolin-4(1H)-one, which possesses a carbonyl group at position 4. Substitutions are most commonly introduced at the C2 and N3 positions, allowing for extensive chemical diversification and modulation of biological activity.[1][2]

Caption: Core chemical structure of the 2,3-dihydroquinazolin-4(1H)-one scaffold with common substitution points.

Synthetic Methodologies: Building the Core

The accessibility of the this compound scaffold through robust and versatile synthetic routes has been a key driver of its adoption in drug discovery programs. Methodologies have evolved from classical two-component cyclocondensations to more efficient one-pot, three-component reactions, often employing green chemistry principles.[1][4]

Experimental Protocol: Catalyst-Free Two-Component Synthesis

A simple and environmentally benign method for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones involves the direct cyclocondensation of 2-aminobenzamide (B116534) with an aldehyde in water, obviating the need for a catalyst.[1]

Procedure:

-

A mixture of 2-aminobenzamide (1 mmol) and the desired aldehyde (1.5 mmol) is prepared in 10 mL of water in a round-bottomed flask.

-

The mixture is stirred and heated in a preheated oil bath at 90°C.

-

The reaction progress is monitored by thin-layer chromatography.

-

Upon completion, the reaction mixture is cooled to room temperature, leading to the precipitation of the water-insoluble product.

-

The crude product is collected by filtration and washed with cold 50% ethanol.

-

The final product is purified by recrystallization from ethanol.[1]

Experimental Protocol: One-Pot Three-Component Synthesis

This approach offers higher atom economy by combining isatoic anhydride (B1165640), an amine, and an aldehyde in a single step.[4]

Procedure:

-

To a vial containing isatoic anhydride (1 mmol), add acetonitrile (B52724) (ACN) as the solvent.

-

Add Mukaiyama's reagent (2-chloro-1-methylpyridinium iodide) (1.2 mmol), an amine (e.g., ammonium (B1175870) chloride or a primary amine, 1.2 mmol), and an aldehyde (1 mmol).

-

Seal the vial and heat the reaction mixture at 110°C for 3 to 4 hours.

-

After cooling to room temperature, the solid precipitate is collected by filtration.

-

The collected solid is washed with cold diethyl ether and dried under high vacuum to yield the pure 2,3-dihydroquinazolin-4(1H)-one derivative.[4]

Caption: A generalized workflow for the discovery and development of this compound-based therapeutic agents.

Biological Activities and Therapeutic Potential

Derivatives of the this compound scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for treating a wide range of diseases.

Anticancer Activity

The this compound scaffold is a prominent feature in many anticancer agents. These compounds often function as inhibitors of protein kinases, which are crucial regulators of cell signaling pathways frequently dysregulated in cancer.[5]

Table 1: Anticancer Activity of this compound Derivatives